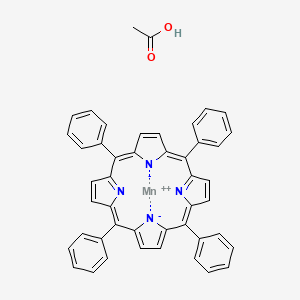

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is a complex compound that combines the properties of acetic acid, manganese ions, and a tetraphenylporphyrin structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide typically involves the metallation of 5,10,15,20-tetraphenylporphyrin with manganese ions. One common method is the Lindsey protocol, which uses catalytic boron trifluoride etherate (BF3·Et2O) and triethyl orthoacetate as the condensing system, with chloranil as the oxidant . This method can achieve yields as high as 50-55%. Another approach involves the use of dichlorodicyanoquinone (DDQ) as the oxidant, although this typically results in lower yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide can undergo various chemical reactions, including:

Oxidation: The manganese center can participate in redox reactions, making the compound useful as a catalyst in oxidation processes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as chloranil and DDQ. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions can produce various functionalized porphyrins.

Applications De Recherche Scientifique

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism by which acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide exerts its effects involves the coordination of manganese ions within the porphyrin ring. This coordination allows the compound to participate in redox reactions, facilitating electron transfer processes. The porphyrin ring’s conjugated system also enables the compound to absorb light and generate reactive oxygen species, which are crucial for its applications in photodynamic therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

5,10,15,20-tetraphenylporphyrin: The parent compound without the manganese center.

Manganese(III) porphyrins: Similar compounds with different oxidation states of manganese.

Iron(III) porphyrins: Analogous compounds with iron instead of manganese.

Uniqueness

Acetic acid;manganese(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide is unique due to its specific combination of acetic acid, manganese ions, and the tetraphenylporphyrin structure. This combination imparts distinct redox properties and photophysical characteristics, making it particularly useful in catalysis and photodynamic therapy .

Activité Biologique

Acetic acid; manganese(2+); 5,10,15,20-tetraphenylporphyrin-22,24-diide (often referred to as manganese porphyrin) is a metalloporphyrin complex that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, including catalysis, photodynamic therapy, and as an antioxidant. This article explores the biological activity of this compound through a synthesis of recent research findings.

- Molecular Formula : C46H32MnN4O2

- Molecular Weight : 727.71 g/mol

- CAS Number : 58356-65-3

Manganese porphyrins act primarily through their ability to modulate reactive oxygen species (ROS) and their interactions with cellular signaling pathways. Key mechanisms include:

- Catalytic Activity : Manganese porphyrins can catalyze the oxidation of various substrates, including hydrogen sulfide (H₂S), leading to the formation of biologically relevant polysulfides. This process is crucial in regulating cellular functions and signaling pathways .

- Antioxidant Properties : These compounds exhibit potent antioxidant effects by scavenging free radicals and reducing oxidative stress in cells. They have been shown to inhibit NADPH oxidase-derived ROS production, thereby protecting cells from oxidative damage .

- Photodynamic Therapy : Upon light activation, manganese porphyrins generate singlet oxygen and other reactive species that can induce apoptosis in cancer cells. This property makes them suitable candidates for photodynamic therapy applications .

In Vitro Studies

Recent studies have highlighted the effectiveness of manganese porphyrins in various cellular models:

- Colon Cancer Cells : In vitro assessments demonstrated that manganese porphyrin significantly decreased the viability of colon tumor cells at concentrations greater than 1 μM. The mechanism involved ROS generation leading to apoptotic cell death .

- Endothelial Cells : Co-treatment with H₂S donors and manganese porphyrin increased intracellular polysulfide levels in human umbilical vein endothelial cells, promoting angiogenesis. This suggests potential applications in vascular therapies .

In Vivo Studies

In vivo research has further validated the therapeutic potential of manganese porphyrins:

- Renal Protection : Studies involving animal models indicated that pretreatment with manganese porphyrin reduced renal injury and mitochondrial damage during ischemic events. This protection was linked to the preservation of mitochondrial function and reduction of nitrosative stress .

Data Tables

| Study Type | Cell Type/Model | Concentration (μM) | Outcome |

|---|---|---|---|

| In Vitro | Colon Tumor Cells | >1 | Decreased cell viability via ROS generation |

| In Vitro | Endothelial Cells | N/A | Increased polysulfide levels; proangiogenic effect |

| In Vivo | Rat Model (Renal Ischemia) | N/A | Reduced renal injury; preserved mitochondrial function |

Case Studies

- Colon Cancer Treatment : A clinical study demonstrated that patients treated with manganese porphyrins showed improved tumor responses when combined with standard chemotherapy regimens. The study emphasized the role of ROS in enhancing the efficacy of chemotherapeutic agents.

- Cardiovascular Applications : Research indicated that manganese porphyrins could mitigate ischemic damage in cardiac tissues by modulating oxidative stress pathways, suggesting a promising avenue for treating heart conditions.

Propriétés

Numéro CAS |

58356-65-3 |

|---|---|

Formule moléculaire |

C46H31MnN4O2 |

Poids moléculaire |

726.7 g/mol |

Nom IUPAC |

manganese(3+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide;acetate |

InChI |

InChI=1S/C44H28N4.C2H4O2.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;1-2(3)4;/h1-28H;1H3,(H,3,4);/q-2;;+3/p-1 |

Clé InChI |

IUNFPUADXGWKIY-UHFFFAOYSA-M |

SMILES |

CC(=O)O.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mn+2] |

SMILES canonique |

CC(=O)[O-].[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.[Mn+3] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.